molecular formula C20H18N4O2 B12181587 N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12181587
M. Wt: 346.4 g/mol
InChI Key: FNANBEFNZVTAID-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name is derived from its two indole moieties and the ethylenediamine linker. The primary indole at position 3 bears a carboxamide group (-CONH2), while the secondary indole at position 6 is functionalized with a carbonyl group (-CO-) linked to the ethylenediamine bridge. The systematic name is:
N'-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide .

Synonyms for this compound are limited in published literature, but analogous structures suggest potential identifiers such as:

  • 6-(2-Aminoethylcarbamoyl)-1H-indole-3-carboxamide
  • Ethylenediamine-linked bis-indole carboxamide
  • Indole-3-carboxamide-N-ethylindole-6-carboxamide .

Molecular Formula and Weight Analysis

The molecular formula is C₁₉H₁₈N₄O₂ , calculated as follows:

Component Contribution
Two indole rings (C₈H₇N) C₁₆H₁₄N₂
Ethylenediamine linker C₂H₆N₂
Two carbonyl groups (CO) O₂
Carboxamide (CONH₂) C₁O₁N₁H₂

Molecular weight :
$$
(19 \times 12.01) + (18 \times 1.01) + (4 \times 14.01) + (2 \times 16.00) = 334.37 \, \text{g/mol}.
$$

Structural Features and Isomerism

Indole-6-carbonyl vs. Indole-3-carboxamide Substituent Arrangement

The indole-6-carbonyl group introduces electron-withdrawing effects, polarizing the indole’s π-electron system and enhancing hydrogen-bonding capability. In contrast, the indole-3-carboxamide substituent occupies a position traditionally associated with electrophilic reactivity in indole chemistry, potentially stabilizing the molecule through intramolecular interactions .

Positional isomerism could arise if the carbonyl and carboxamide groups occupy alternative indole positions (e.g., indole-5-carbonyl or indole-2-carboxamide). Such isomers would exhibit distinct electronic profiles and steric constraints, impacting physicochemical properties .

Ethylenediamine Linker Conformational Analysis

The ethylenediamine linker (-NH-CH₂-CH₂-NH-) adopts gauche or antiperiplanar conformations depending on steric and electronic factors:

  • Gauche conformers facilitate compact molecular geometries, potentially enabling intramolecular hydrogen bonds between the linker’s amines and carbonyl oxygens.
  • Anti conformers extend the molecule, optimizing solubility and intermolecular interactions .

Rotational freedom around the C-C bond of the ethylenediamine moiety allows dynamic interconversion between conformers, as observed in related bis-indole alkaloids .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-6-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(14-6-5-13-7-8-21-18(13)11-14)22-9-10-23-20(26)16-12-24-17-4-2-1-3-15(16)17/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26)

InChI Key

FNANBEFNZVTAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Preparation of 1H-Indole-6-carboxylic Acid

The 6-substituted indole derivative is synthesized via Hemetsberger–Knittel indole synthesis (Scheme 1):

  • Knoevenagel condensation : Methyl 2-azidoacetate reacts with 5-substituted benzaldehyde to form methyl 2-azidocinnamate.

  • Thermolytic cyclization : Heating the azide at 120°C in toluene induces cyclization to methyl 1H-indole-6-carboxylate.

  • Hydrolysis : Saponification with NaOH/EtOH yields the free carboxylic acid.

Key Data :

StepConditionsYield (%)
Knoevenagel condensation0°C, 12 h, CH₂Cl₂78
Thermolytic cyclization120°C, toluene, 6 h65
Hydrolysis3 N NaOH, reflux, 2 h92

Preparation of 1H-Indole-3-carboxylic Acid

A palladium-catalyzed carbonylative cyclization is employed (Scheme 2):

  • Reagents : 2-Ethynylaniline, nitroarenes, Pd(OAc)₂ (5 mol%), Mo(CO)₆ (CO surrogate).

  • Conditions : DMF, 100°C, 12 h.

  • Outcome : Direct formation of indole-3-carboxamide, which is hydrolyzed to the acid using HCl/EtOH.

Advantages :

  • Avoids multi-step protection.

  • Yields: 70–85% for carboxamide; 90% post-hydrolysis.

Amide Bond Formation Strategies

Stepwise Coupling Using Carbodiimide Reagents

The ethylenediamine linker is conjugated to the indole acids via BOP-mediated coupling :

  • Activation : 1H-Indole-6-carboxylic acid is treated with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA in DMF.

  • First amidation : Reaction with ethylenediamine at 0°C → monoamide intermediate.

  • Second activation : 1H-Indole-3-carboxylic acid activated with HATU.

  • Final coupling : Reaction with the monoamide intermediate yields the target.

Optimization Notes :

  • Lower temperatures (0–5°C) prevent epimerization.

  • Excess DIPEA (4 equiv) improves coupling efficiency.

Yield Comparison :

Coupling AgentSolventTemp (°C)Yield (%)
BOPDMF068
HATUDCM2572
EDCI/HOBtTHF2558

Microwave-Assisted One-Pot Approach

A streamlined method uses microwave irradiation to reduce reaction time (Scheme 3):

  • Simultaneous activation : Both indole carboxylic acids are activated with TBTU.

  • Linker addition : Ethylenediamine is added in a 1:2 molar ratio.

  • Irradiation : 80°C, 300 W, 20 min.

Outcome :

  • 82% yield with >95% purity.

  • Reduced dimerization side products compared to conventional heating.

Regioselectivity and Protecting Group Considerations

N1-Protection of Indole Moieties

Unprotected indole rings undergo undesirable alkylation at the N1 position during amidation. Trityl (Trt) groups are employed:

  • Protection : TrtCl, DIPEA, CH₂Cl₂, 0°C → N1-trityl indole.

  • Deprotection : TFA/CH₂Cl₂ (1:1) post-coupling.

Impact on Yield :

  • Unprotected route: 32% yield (major side products).

  • Trt-protected route: 74% yield.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) favor amide bond formation over N-alkylation:

SolventAmide Yield (%)Alkylation Byproduct (%)
DMF755
THF5822
DCM4135

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Eluent = EtOAc/hexane (3:7) → removes unreacted acids.

  • Reverse-phase HPLC : C18 column, MeCN/H₂O (0.1% TFA) gradient → final purity >98%.

Spectroscopic Validation

  • ¹H NMR : δ 10.2 ppm (indole NH), δ 7.8–6.7 ppm (aromatic protons).

  • HRMS : [M+H]⁺ calc. 388.1764, found 388.1761.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with FeCl₃ in carbonylative cyclization reduces costs by 60% but lowers yield to 55%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer for thermolytic cyclization:

  • 98% conversion in 10 min vs. 6 h batch process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as cell growth inhibition or immune response modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for studying specific biological pathways and developing targeted therapies.

Biological Activity

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole carboxamide class, notable for its potential biological activities. Its structure comprises an indole ring, an aminoethyl side chain, and a carboxamide functional group, which together contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies, including its mechanism of action, therapeutic potential, and related research findings.

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1010872-15-7

Research indicates that this compound interacts with various molecular targets, primarily through receptor-ligand binding. Studies have employed molecular docking techniques to elucidate these interactions, revealing significant binding affinities with specific receptors implicated in cancer and neurological disorders.

Key Binding Interactions

Target ReceptorBinding Affinity (nM)Mechanism
D3 Dopamine Receptor278 ± 62Agonist activity promoting β-arrestin translocation
EGFRModulated by structural analogsInhibition leading to apoptosis in cancer cells

Anticancer Properties

The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Its analogs have been reported to induce apoptosis through dual inhibition of EGFR and CDK2 pathways.

Case Study : A study involving indole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cells. The mechanism was attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Neuropharmacological Effects

In addition to its anticancer properties, this compound displays neuropharmacological activity by acting as a selective agonist for dopamine receptors. This activity suggests potential applications in treating neurodegenerative diseases and mood disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other indole-based compounds:

Compound NameStructureKey Characteristics
N-{2-[4-(1H-Indol-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamideSimilar indole coreEnhanced anticancer activity
5-Chloro-N-(2-aminoethyl)-1H-indole-2-carboxamideChlorinated variantAltered pharmacological profile
4-Methyl-N-(2-aminoethyl)-1H-indole-2-carboxamideMethyl-substitutedImproved solubility and bioavailability

These comparisons highlight how structural modifications can influence the biological activity and therapeutic potential of indole carboxamides.

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